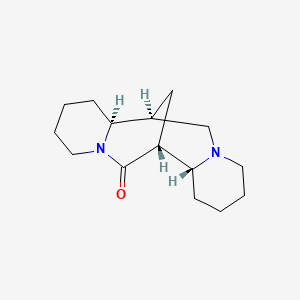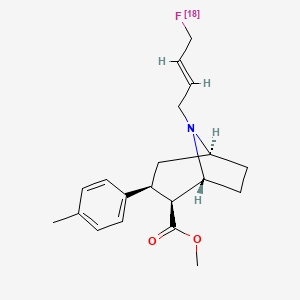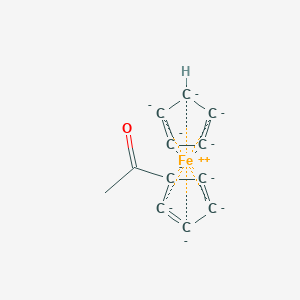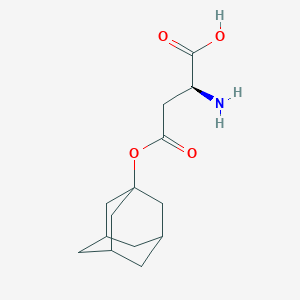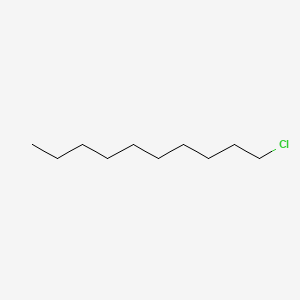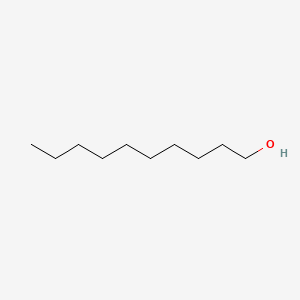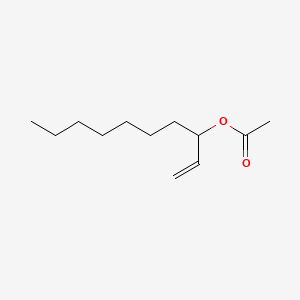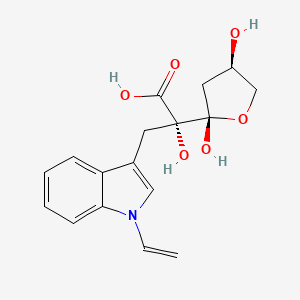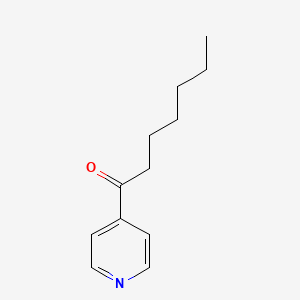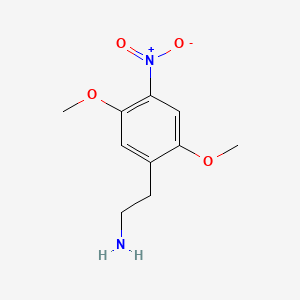
2,5-二甲氧基-4-硝基苯乙胺
概述
描述
2C-N,又称2,5-二甲氧基-4-硝基苯乙胺,是一种属于2C家族的迷幻苯乙胺。它最初由亚历山大·舒尔金合成,以其精神活性而闻名。该化合物以苯环的2和5位上的甲氧基和4位上的硝基的存在为特征 .
科学研究应用
2C-N 有几种科学研究应用,包括:
化学: 用作分析化学中研究苯乙胺的参考标准。
生物学: 研究其对血清素受体的影响,特别是 5-HT2A 和 5-HT2C 受体。
医学: 探讨其在治疗某些精神疾病方面的潜在治疗作用。
作用机制
2C-N 主要通过激活血清素受体,特别是 5-HT2A 和 5-HT2C 受体来发挥作用。该化合物在这些受体上充当部分激动剂,导致花生四烯酸的释放以及随后的下游信号通路。这种激活导致与 2C-N 相关的精神活性作用和幻觉作用 .
类似化合物:
2C-B(2,5-二甲氧基-4-溴苯乙胺): 结构类似,但硝基被溴原子取代。
2C-I(2,5-二甲氧基-4-碘苯乙胺): 在 4 位包含碘原子。
2C-E(2,5-二甲氧基-4-乙基苯乙胺): 在 4 位具有乙基。
比较:
独特性: 2C-N 的独特性在于硝基的存在,这赋予了其独特的化学和物理性质,例如其亮黄色至橙色。
效力: 与其他 2C 化合物相比,2C-N 的效力中等,作用持续时间较短。
受体亲和力: 与其他一些 2C 化合物相比,2C-N 对 5-HT2C 受体的亲和力更高,这使其在血清素受体亚型研究中特别有趣
生化分析
Biochemical Properties
It is known that this compound is a 5-hydroxytryptamine (serotonin) 2A/2C agonist . This suggests that it interacts with serotonin receptors in the brain, potentially influencing mood, cognition, and perception.
Cellular Effects
It is known that the compound can affect structural brain plasticity and cognitive flexibility . It has been shown to increase the volumes of several sensory and association areas in the brain .
Molecular Mechanism
It is known to act as an agonist at the 5-HT2A receptor . This suggests that it may exert its effects by binding to these receptors and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, a single dose of 2,5-Dimethoxy-4-nitrophenethylamine has been shown to have lasting effects on structural brain plasticity and cognitive flexibility . These effects were observed beyond the acute drug experience, suggesting that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been shown that a single dose of the compound can have lasting effects on cognitive flexibility in mice .
Metabolic Pathways
准备方法
合成路线和反应条件: 2C-N 通过使用硫酸和硝酸对 2C-H 进行混合酸硝化合成。该过程涉及以下步骤:
硝化: 用硫酸和硝酸的混合物处理 2C-H,在苯环的 4 位引入硝基。
纯化: 将得到的产物进行纯化以获得纯的 2C-N.
工业生产方法: 虽然 2C-N 的具体工业生产方法没有得到广泛的记录,但一般方法是在受控条件下进行大规模硝化反应,以确保安全和效率。使用先进的纯化技术,例如重结晶和色谱法,对于实现高纯度水平至关重要 .
化学反应分析
反应类型: 2C-N 经历各种化学反应,包括:
氧化: 硝基可以在特定条件下还原为氨基。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件:
氧化: 常用试剂包括氢气和钯催化剂。
取代: 用于亲核取代反应的试剂包括氢氧化钠和烷基卤化物。
主要形成的产物:
硝基的还原: 主要产物是 2,5-二甲氧基-4-氨基苯乙胺。
甲氧基的取代: 根据所用试剂的不同,可以形成各种取代的苯乙胺.
相似化合物的比较
2C-B (2,5-dimethoxy-4-bromophenethylamine): Similar structure with a bromine atom instead of a nitro group.
2C-I (2,5-dimethoxy-4-iodophenethylamine): Contains an iodine atom at the 4 position.
2C-E (2,5-dimethoxy-4-ethylphenethylamine): Features an ethyl group at the 4 position.
Comparison:
Uniqueness: 2C-N is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties, such as its bright yellow to orange color.
Potency: Compared to other 2C compounds, 2C-N has a moderate potency and a shorter duration of action.
Receptor Affinity: 2C-N has a higher affinity for 5-HT2C receptors compared to some other 2C compounds, making it particularly interesting for research on serotonin receptor subtypes
属性
IUPAC Name |
2-(2,5-dimethoxy-4-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11/h5-6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUSDZGRRJGRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180798 | |
| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261789-00-8 | |
| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261789-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261789008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-N | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2B23B11H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

